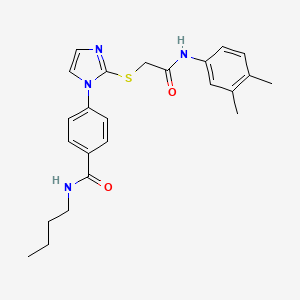

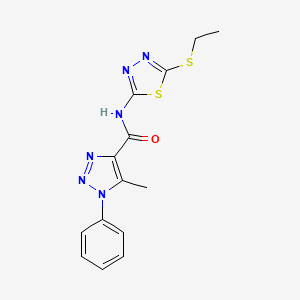

![molecular formula C11H8FN5S B2870076 6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine CAS No. 860650-66-4](/img/structure/B2870076.png)

6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine, also known as 4F-2-APAA, is a purine derivative that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in several studies.

Scientific Research Applications

Radiolabeled Guanine Derivatives for AGT Mapping

6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine has been used in synthesizing radiolabeled guanine derivatives for mapping O(6)-alkylguanine-DNA alkyltransferase (AGT). These derivatives, including fluorine-18 labeled 6-(4-fluoro-benzyloxy)-9H-purin-2-ylamine, have potential in the in vivo mapping of AGT, which is significant in understanding cellular DNA repair mechanisms (Vaidyanathan et al., 2000).

Molecularly Imprinted Polymer for 5-Fluorouracil Recognition

Another application is in the development of molecularly imprinted polymers (MIPs) for recognizing 5-fluorouracil, an antitumor agent. A derivative, 4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl-4-[bis(2,2'-bithienyl)methane], was synthesized for this purpose. This highlights its role in creating advanced materials for specific molecular recognition, potentially useful in therapeutic monitoring and cancer research (Huynh et al., 2013).

Synthesis of Sulfide and Sulfone Derivatives

The compound is also involved in the synthesis of various sulfide and sulfone derivatives. These synthesized compounds have shown antimicrobial activity against both Gram-negative and Gram-positive bacteria, and fungi, indicating its significance in developing new antimicrobial agents (Badiger et al., 2013).

Synthesis of 2-Amino-3-(purin-9-yl)propanoic Acid Derivatives

It is also used in synthesizing 2-amino-3-(purin-9-yl)propanoic acids, which have shown promising results in immunostimulatory and immunomodulatory studies. This highlights its potential in developing new immune therapies (Doláková et al., 2005).

Near-Infrared Fluorescent Probe for Sulfane Sulfur Detection

The development of near-infrared fluorescent probes for detecting sulfane sulfur in cells also utilizes derivatives of this compound. These probes are critical in studying physiological and pathological functions of sulfur sulfide in living cells and in vivo (Han et al., 2018).

properties

IUPAC Name |

6-(4-fluorophenyl)sulfanyl-7H-purin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5S/c12-6-1-3-7(4-2-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H3,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKNUFSVCQXRNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=NC(=NC3=C2NC=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

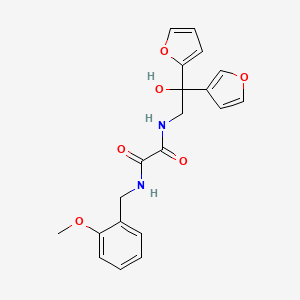

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2869997.png)

![4-[6-Methyl-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B2870003.png)

![1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2870008.png)

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2870010.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B2870011.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870012.png)

![N-(4-chlorobenzyl)-4-{[5-(2-methylphenyl)pyrimidin-2-yl]oxy}benzamide](/img/structure/B2870013.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one](/img/structure/B2870015.png)